This section outlines compounds structurally related to N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide based on the provided scientific literature. These relationships are primarily established through the presence of a central [, , ]triazolo[4,3-b]pyridazine scaffold and variations in substituents.
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives
Compound Description: This group of compounds, including N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and its corresponding sulfonamide analogs, were synthesized and evaluated for their antimicrobial activities. The study found these compounds exhibited good to moderate activity against tested microorganisms [].
Relevance: These derivatives share the core [, , ]triazolo[4,3-b]pyridazine structure with N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide. The key structural difference lies in the substituents attached to this core. While the related compounds bear a phenyl ring at the 3-position of the triazolopyridazine, N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide has a methylene linker followed by a 3,3-dimethylbutanamide group at the same position. Additionally, the related compounds have variations in the substituent at the 6-position of the triazolopyridazine (methyl group) and the presence of benzamide or sulfonamide moieties [].
Compound Description: This compound, often referred to as 1632, acts as a potent Lin28 inhibitor. It has been shown to block the interaction between Lin28 and let-7 microRNA, leading to the restoration of let-7 processing and function in Lin28-expressing cancer cells. This, in turn, induces differentiation of mouse embryonic stem cells and reduces tumor-sphere formation [, ].
Relevance: The compound shares the [, , ]triazolo[4,3-b]pyridazine core with N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide. Both compounds have similar substituents on the triazolopyridazine core, with 1632 possessing a methyl group at the 3-position and a substituted phenyl ring at the 6-position, while N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide has an ethoxy group at the 6-position and a substituted methylene chain at the 3-position [, ].
Compound Description: Compound 1 exhibits potent and selective inhibition of c-Met, a receptor tyrosine kinase often dysregulated in cancer []. While it demonstrates desirable pharmacokinetic properties in preclinical models, it also displays high in vitro NADPH-dependent covalent binding to microsomal proteins, suggesting potential toxicity risks [].
Relevance: Both Compound 1 and N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide share the [, , ]triazolo[4,3-b]pyridazine core structure. The differences lie in their substituents. Compound 1 features a 3-methylisothiazol-5-yl group at the 6-position and a complex 7-methoxy-1,5-naphthyridin-4-amine moiety connected via a methylene linker at the 3-position, contrasting with the target compound's substituents [].
Compound Description: This compound represents an attempt to mitigate the bioactivation and potential toxicity observed with Compound 1 []. While it maintains desirable PK/PD characteristics, it still exhibits glutathione conjugation and covalent protein binding, albeit to a lesser extent than Compound 1 [].
Isoxazole and Pyrazole Analogs
Compound Description: These compounds, featuring isoxazole or pyrazole rings, were explored as bioisosteric replacements for the isothiazole group in Compound 1 and 2. The aim was to retain their desirable PK/PD properties while reducing bioactivation and potential toxicity. These modifications successfully lowered the bioactivation [].
Relevance: Although not explicitly described, these analogs are structurally related to N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide through the shared [, , ]triazolo[4,3-b]pyridazine core. The replacement of the isothiazole group in Compounds 1 and 2 with isoxazole or pyrazole rings highlights the exploration of bioisosteric modifications to modulate the properties of this class of compounds [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.